

Application Notes and Protocols: MitoB for In Vivo Mouse Studies

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Compound of Interest

Compound Name: MitoB

Cat. No.: B570649

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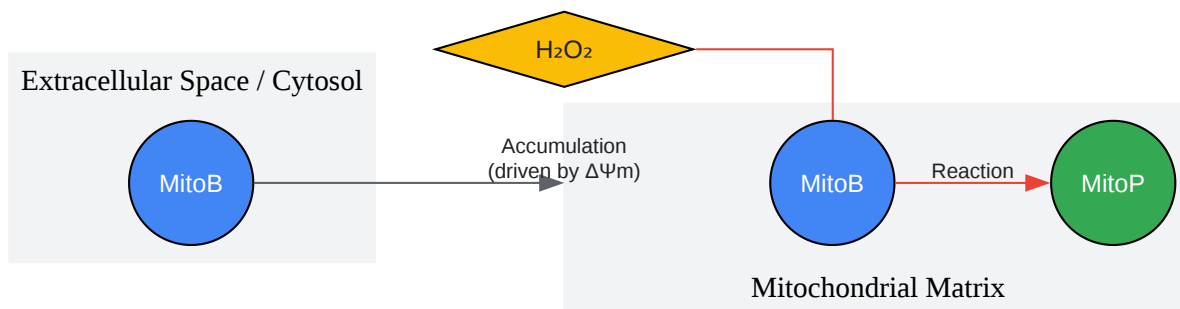
Introduction

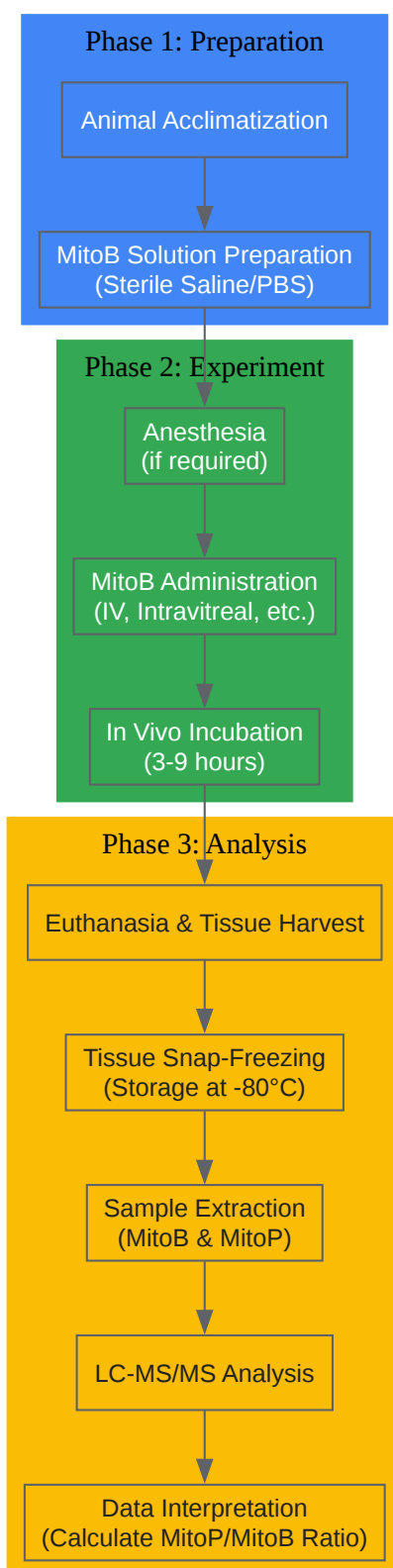
MitoB, or {4-[2-(triphenylphosphonio)acetamido]phenyl}boronic acid, is a ratiometric mass spectrometry probe designed to measure mitochondrial hydrogen peroxide (H_2O_2), a key reactive oxygen species (ROS), within a living organism (in vivo).^{[1][2]} Its design leverages the lipophilic triphenylphosphonium (TPP) cation, which causes the molecule to accumulate several hundredfold within mitochondria, driven by the mitochondrial membrane potential.^{[1][3]} Once inside the mitochondrial matrix, the arylboronic acid component of **MitoB** reacts specifically with H_2O_2 to form a stable phenol product, MitoP ({4-[2-(triphenylphosphonio)acetamido]phenol}).^{[1][2]}

The extent of this conversion is quantified by measuring the ratio of the product (MitoP) to the remaining probe (**MitoB**) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][5]} This MitoP/**MitoB** ratio serves as a quantitative indicator of mitochondrial H_2O_2 levels in the tissue of interest, providing a valuable tool for investigating the role of mitochondrial oxidative stress in various pathological and physiological states.^{[1][6]}

Mechanism of Action

The fundamental principle of **MitoB** as a probe is its targeted accumulation and subsequent reaction within the mitochondria.





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